molecular formula C16H13N3O5S2 B2828077 2-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 886921-12-6

2-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2828077
CAS No.: 886921-12-6
M. Wt: 391.42
InChI Key: AQDAFOAAOBQIEL-UHFFFAOYSA-N
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Description

2-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzo[d]thiazol-2-yl derivatives, have been reported to inhibit hiv-1 rt , suggesting that this compound may also target similar enzymes or proteins.

Mode of Action

Based on the structure and the known activity of similar compounds, it can be hypothesized that it may interact with its targets through non-competitive inhibition

Biochemical Pathways

Given the potential hiv-1 rt inhibitory action of similar compounds , it can be inferred that this compound might interfere with the replication of HIV-1 by inhibiting the reverse transcriptase enzyme, thereby affecting the viral life cycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfonylation: The addition of an ethylsulfonyl group to the benzene ring.

    Amidation: The formation of the benzamide linkage.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, sulfonyl chlorides for sulfonylation, and amines for amidation. The reactions are typically carried out under controlled temperatures and in the presence of suitable catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

2-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-nitrobenzothiazole: A related compound with similar structural features but different functional groups.

    Benzo[d]thiazole derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

2-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is unique due to the presence of both the ethylsulfonyl and nitro groups, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-ethylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S2/c1-2-26(23,24)14-6-4-3-5-11(14)15(20)18-16-17-12-8-7-10(19(21)22)9-13(12)25-16/h3-9H,2H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDAFOAAOBQIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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